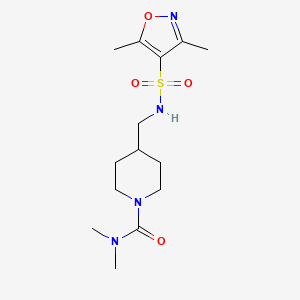
(1R,2S)-4-aminocyclopentane-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2S)-4-aminocyclopentane-1,2-diol hydrochloride” is a chemical compound with potential therapeutic applications. It has a CAS Number of 2197063-37-7 .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H12ClNO2 . Its InChI Code is 1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H/t3?,4-,5+; .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 153.61 .Wissenschaftliche Forschungsanwendungen
1. Kinetics and Mechanism in Hydrolysis
The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride, which is related to (1R,2S)-4-aminocyclopentane-1,2-diol hydrochloride, have been studied. The degradation follows first-order kinetics at higher temperatures, indicating rapid degradation at higher pH values. This understanding is essential in pharmaceutical applications where stability and shelf-life are key factors (Roy, 1995).
2. Inhibitory Activity in Enzymatic Synthesis
1-Aminocyclopentane-1-carboxylic acid, a compound structurally related to this compound, has been shown to inhibit the enzymatic synthesis of S-adenosyl-L-methionine. This inhibition is strictly dependent on ring size and is significantly influenced by substituents, indicating potential for drug development and understanding enzyme interaction (Coulter et al., 1974).
3. Potential in Antiviral Therapy
Compounds like this compound have potential applications in antiviral therapy. For example, amantadine, a structurally related compound, has been effective in the treatment of influenza A infections. This suggests a potential role for this compound in similar applications (Hay et al., 1985).
4. Chemical Synthesis and Characterization
The stereospecific synthesis of compounds related to this compound has been a focus of research. For example, the synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid, a selective agonist of metabotropic glutamate receptors, has been achieved, highlighting the potential for synthesizing targeted chemical compounds for specific receptor interactions (Ma et al., 1997).
5. Potential in Cancer Therapy
Compounds structurally similar to this compound have been synthesized and studied for their anti-inflammatory and potential anticancer activities. This suggests a potential application in the development of novel therapeutic agents for treating cancer (Basu Baul et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H/t3?,4-,5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAWFGANNVMGPH-RSCCPHMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1N)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167298-49-9 |
Source


|
| Record name | rac-(1R,2S,4R)-4-aminocyclopentane-1,2-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767689.png)

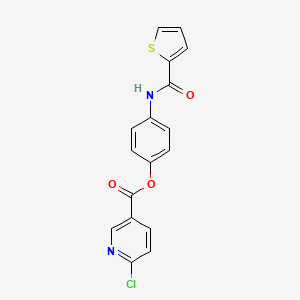
![3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]isoxazole](/img/structure/B2767693.png)
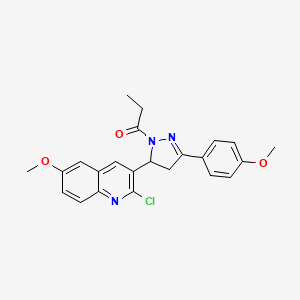
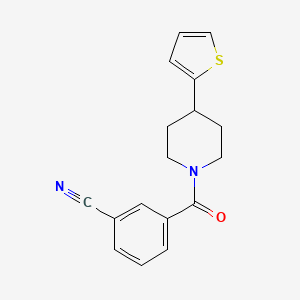

![4-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2767701.png)
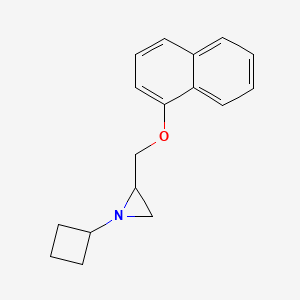
![(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected](/img/structure/B2767705.png)
